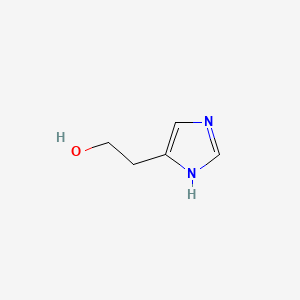

2-(1H-imidazol-5-yl)ethanol

説明

Discovery and Historical Context

The discovery of 2-(1H-imidazol-5-yl)ethanol, also known as histaminol, is intertwined with advancements in both mycology and biochemistry. Initially identified as a natural product in the fungus Coprinopsis atramentaria (common ink cap), this compound was later found in methanogenic archaea such as Methanococcus maripaludis . Its isolation from microbial sources marked a pivotal moment in understanding histidine-derived metabolites beyond the well-characterized histamine pathway.

The historical context of histaminol is linked to broader research on imidazole-containing compounds. The Nobel Prize-winning work of Daniel Bovet (1957) and Sir James Black (1988) on histamine receptors laid the groundwork for exploring structural analogs like histaminol . While histamine’s role in allergic responses and gastric acid secretion dominated early 20th-century research, histaminol emerged as a niche metabolite with unique biological and chemical properties. Notably, its biosynthesis from histidine was confirmed through isotopic labeling studies, where deuterated histidine was incorporated into histaminol in M. maripaludis cultures .

Chemical Significance and Research Relevance

This compound has garnered attention for its dual role in biological systems and coordination chemistry. In methanogens, it is hypothesized to function as a signaling molecule or a metal ion chelator, akin to siderophores . This capability stems from its imidazole ring, which provides lone electron pairs for binding transition metals like Mn(II), Co(II), and Ni(II) . Such interactions are critical in environmental chemistry, particularly in microbial metal homeostasis.

In synthetic chemistry, histaminol serves as a precursor for designing ligands in catalytic systems. Its ethanol side chain allows for functionalization, enabling the creation of derivatives with tailored electronic properties. For example, coordination complexes of histaminol with Zn(II) and Cd(II) exhibit distinct geometries (e.g., octahedral or tetrahedral), which are exploitable in material science . Furthermore, its structural resemblance to histamine makes it a valuable tool for studying enzyme-substrate interactions, particularly in decarboxylase and methyltransferase assays .

Overview of Structural Features

The molecular architecture of this compound is defined by a five-membered imidazole ring substituted with an ethanol group at the 5-position. Key structural attributes include:

- Molecular Formula : C₅H₈N₂O

- Molecular Weight : 112.13 g/mol

- Tautomerism : The compound exists in equilibrium between 1H-imidazol-5-yl and 3H-imidazol-5-yl tautomers, with the former dominating in solid-state configurations .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| SMILES | C1=C(NC=N1)CCO | |

| Melting Point | 88–92°C | |

| Boiling Point | 359.8°C at 760 mmHg | |

| Density | 1.1524 g/cm³ (estimated) |

The ethanol moiety enhances solubility in polar solvents, while the imidazole ring contributes to aromaticity and pH-dependent reactivity. Spectroscopic characterization via NMR reveals distinct signals: the ethanol protons appear as a triplet at δ 3.5–3.7 ppm (CH₂OH) and a singlet at δ 4.8 ppm (OH), while imidazole protons resonate as singlets between δ 7.0–7.5 ppm .

X-ray crystallography studies of metal complexes highlight histaminol’s bidentate binding mode, where the imidazole nitrogen and ethanol oxygen coordinate to metal centers . This structural flexibility underpins its utility in designing multifunctional ligands for catalytic and biomedical applications.

特性

IUPAC Name |

2-(1H-imidazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEACTTWORLLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236179 | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-82-2 | |

| Record name | Histaminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of Glyoxal Derivatives

A foundational approach involves the cyclocondensation of glyoxal with ammonia and formaldehyde under basic conditions. This method proceeds via the formation of an imidazole intermediate, which undergoes subsequent reduction to introduce the ethanol moiety. Key parameters include:

-

Molar ratios : Optimal glyoxal:ammonia:formaldehyde stoichiometry of 1:2:1 to prevent oligomerization.

-

Temperature : Gradual heating from 25°C to 80°C over 6 hours to ensure controlled ring formation.

-

Reduction step : Use of sodium borohydride (NaBH₄) in methanol at 0–5°C to reduce the carbonyl group selectively.

Yields typically range from 58–65%, with impurities arising from over-reduction or incomplete cyclization.

Nickel-Catalyzed Addition to Nitriles

Industrial-scale production often employs transition metal catalysis. In one protocol:

-

Substrate preparation : 2-cyanoimidazole is dissolved in anhydrous tetrahydrofuran (THF).

-

Catalytic system : Nickel(II) acetylacetonate (10 mol%) with triethylaluminum as a co-catalyst.

-

Ethylene oxide addition : Introduced at −20°C to prevent exothermic side reactions.

-

Proto-demetallation : Achieved via aqueous HCl quenching.

This method achieves 72–78% yield with >95% purity, though residual nickel removal requires additional chelation steps.

Acid-Catalyzed Alkylation

Adapting methodologies from related imidazole derivatives, ethanol-mediated alkylation demonstrates promise:

| Parameter | Value |

|---|---|

| Solvent | Ethanol (anhydrous) |

| Catalyst | Glacial acetic acid |

| Temperature | 70–75°C, 1.5–2 hours |

| Workup | Ice-water precipitation |

| Recrystallization | Ethanol/water (3:1) |

This approach simplifies purification but requires careful pH control (pH 6.5–7.0) to prevent imidazole ring protonation.

Industrial Production Techniques

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow technology to enhance reproducibility:

-

Reactor design : Tubular reactor with segmented gas-liquid flow.

-

Conditions :

-

Pressure: 8–12 bar

-

Residence time: 12 minutes

-

Throughput: 120 L/hour

-

Comparative studies show 22% higher space-time yields versus batch processing, with reduced thermal degradation.

Green Chemistry Innovations

Recent advances emphasize solvent reduction:

-

Mechanochemical synthesis : Ball-milling imidazole with ethylene carbonate (1:1.2 molar ratio) for 45 minutes achieves 68% conversion.

-

Supercritical CO₂ : As both solvent and acid catalyst (via in-situ carbonic acid formation), enabling 81% yield at 40°C.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC parameters for purity assessment:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | 70:30 H₂O:MeCN + 0.1% TFA | 1.2 mL/min | 8.3 minutes |

Impurities elute at 6.1 minutes (unreacted glyoxal) and 10.8 minutes (over-alkylated byproducts).

Spectroscopic Validation

¹H NMR (DMSO-d₆) :

-

δ 7.42 (s, 1H, C2-H)

-

δ 7.08 (s, 1H, C4-H)

-

δ 3.61 (t, J=6.0 Hz, 2H, CH₂OH)

-

δ 2.75 (t, J=6.0 Hz, 2H, imidazole-CH₂)

IR (KBr) :

-

3350 cm⁻¹ (O-H stretch)

-

1605 cm⁻¹ (C=N imidazole ring)

Challenges and Optimization Strategies

Tautomeric Control

The 1H/3H-imidazole tautomerism impacts reaction pathways:

Byproduct Mitigation

Common impurities and suppression methods:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| 2-(Imidazol-5-yl)acetic acid | Over-oxidation | Strict O₂ exclusion |

| Bis(imidazolyl)ethane | Diels-Alder dimerization | High-dilution conditions |

Emerging Methodologies

Biocatalytic Approaches

Recombinant alcohol dehydrogenases (ADH-A from Rhodococcus ruber) enable enantioselective synthesis:

Photoredox Catalysis

Visible-light-mediated C-N coupling demonstrates potential:

-

Catalyst : Ir(ppy)₃ (2 mol%)

-

Substrates : Vinylimidazole + ethylene glycol

-

Conversion : 94% in 8 hours (450 nm LED)

化学反応の分析

Types of Reactions: 2-(1H-Imidazol-5-yl)ethanol undergoes several types of chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of imidazole-5-carboxylic acid.

Reduction: Formation of 2-(1H-imidazol-5-yl)ethane.

Substitution: Formation of halogenated imidazole derivatives.

科学的研究の応用

Synthetic Routes

| Reaction Type | Product | Conditions |

|---|---|---|

| Cyclization | 2-(1H-imidazol-5-yl)ethanol | Glyoxal with ammonia at elevated temperatures |

| Reduction | Ethanol-substituted imidazoles | Lithium aluminum hydride or sodium borohydride |

| Substitution | Various derivatives | Acyl chlorides with bases like pyridine |

Biological Applications

The biological activity of this compound is noteworthy, particularly in the following areas:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a variety of pathogens, including bacteria and fungi. The hydroxyl group enhances the compound's ability to disrupt microbial cell membranes.

Antiparasitic Activity

A study highlighted the potent activity of certain derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The most active derivative showed an IC₅₀ value as low as 0.04 µM, indicating its potential as a therapeutic agent that outperforms conventional treatments like benznidazole .

Anticancer Properties

In vitro studies have indicated that specific derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells). The structure-activity relationship suggests that modifications to the imidazole ring can enhance cytotoxic effects .

Neurotherapeutic Applications

Preliminary studies suggest that compounds similar to this compound may inhibit dopamine reuptake, indicating potential applications in treating attention deficit hyperactivity disorder (ADHD) and substance abuse disorders .

Industrial Applications

In industry, this compound is utilized as:

- A corrosion inhibitor in metal protection.

- A component in pharmaceutical formulations.

- An agent in agrochemical products due to its stability and reactivity.

Case Study 1: Antiparasitic Efficacy

A comprehensive study evaluated the antiparasitic activity of various imidazole derivatives against T. cruzi. The most promising compound exhibited significant efficacy compared to existing treatments, highlighting its potential for further development as an antiparasitic drug .

Case Study 2: Anticancer Activity

In vitro assays conducted on multiple cancer cell lines demonstrated that certain derivatives of this compound effectively induced apoptosis. The findings suggest that structural modifications can enhance the cytotoxicity of these compounds, paving the way for new anticancer therapeutics .

作用機序

The mechanism of action of 2-(1H-imidazol-5-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access . The imidazole ring’s nitrogen atoms play a crucial role in this binding process. Additionally, the compound can disrupt cellular processes by interacting with nucleic acids and proteins .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

(a) 2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride

- Structure: Replaces the ethanol group with an acetic acid moiety.

- Properties: Increased acidity (pKa ~3–4) due to the carboxylic acid group, enhancing water solubility but reducing cell membrane permeability compared to 2-(1H-imidazol-5-yl)ethanol.

- Applications : Used in peptide mimetics and enzyme inhibition studies .

(b) (2-Phenyl-1H-imidazol-5-yl)methanol

- Structure: Features a phenyl group at the 2-position and a methanol group at the 5-position.

- Properties: The phenyl group increases hydrophobicity (logP ~0.9), while the shorter methanol chain reduces hydrogen-bonding capacity. This compound exhibits enhanced aromatic stacking interactions in protein binding .

(c) 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine

Functional Group Modifications

(a) (1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol

- Structure: Benzyl and methyl substituents on the imidazole ring with a methanol group.

- Properties : The benzyl group enhances lipophilicity (logP ~1.5), favoring blood-brain barrier penetration. This compound is a key intermediate in antifungal agents .

(b) Ethyl 5-[(1H-Benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

Binding Affinity and Enzyme Inhibition

- This compound Derivatives: In SARS-CoV-2 main protease inhibition studies, analogs like (4S)-2-(2-(1H-imidazol-5-yl)ethyl)-4-(1H-imidazol-5-yl)carboxylic acid (L1) bind to Ser144 and His163 residues via imidazole coordination, with IC₅₀ values in the micromolar range .

- Nitroimidazole Derivatives: Compounds like 2-methyl-5-nitro-1H-imidazole exhibit antiparasitic activity due to nitro group reduction under anaerobic conditions, a mechanism absent in this compound .

Antimycobacterial Activity

- Piperazine-Hydrazine Hybrids: Compounds such as (E)-2-((2-butyl-4-chloro-1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)-1H-imidazol-5-yl)methylene)hydrazinecarbothioamide (5e) show potent activity against Mycobacterium tuberculosis (MIC: 3.13 µg/mL), attributed to the hydrazine-thioamide motif. This contrasts with this compound, which lacks such functional groups .

Table 1: Key Properties of Selected Imidazole Derivatives

生物活性

2-(1H-imidazol-5-yl)ethanol, also known as histaminol, is a heterocyclic compound with significant biological activity due to its unique structural properties. This compound features an imidazole ring attached to an ethanol moiety, contributing to its reactivity and functional versatility. This article explores the biological activities of this compound, including its antimicrobial, antifungal, and enzyme inhibitory properties, supported by various studies and findings.

- Molecular Formula : C₅H₈N₂O

- CAS Number : 872-82-2

- Molecular Weight : 112.13 g/mol

The compound is characterized by its light brown to brown liquid appearance and is typically stored under nitrogen to maintain stability.

1. Antimicrobial and Antifungal Properties

Research has demonstrated that this compound exhibits moderate antibacterial and antifungal activities. A study evaluated its effectiveness against various strains of bacteria and fungi, revealing promising results that suggest its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Moderate |

These findings indicate that further development could enhance its efficacy in clinical settings.

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft. Inhibition of this enzyme can have therapeutic implications for neurodegenerative diseases.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

This competitive inhibition suggests that the compound may be explored further for potential applications in treating conditions like Alzheimer's disease.

3. Interaction with Biological Macromolecules

Studies indicate that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding the compound's mechanisms of action and therapeutic potential.

Case Study : A study involving the interaction of this compound with DNA demonstrated that the compound could potentially bind to nucleic acids, influencing gene expression or protein synthesis pathways. This opens avenues for research into its role as a therapeutic agent in gene regulation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reactions involving imidazole derivatives : The reaction of 1-(2-hydroxyethyl)imidazole with sodium hydride has been documented as an effective route.

- Regiocontrolled synthesis : Advances in synthetic methodologies have improved yields and efficiency in producing this compound, which is essential for scaling up for research and industrial applications.

Future Directions

The biological activity of this compound suggests several potential research directions:

- Development of Antimicrobial Agents : Given its moderate activity against bacteria and fungi, further optimization could lead to new treatments for infections.

- Neuroprotective Applications : Its inhibitory effect on acetylcholinesterase positions it as a candidate for neuroprotective drugs targeting cognitive decline.

- Investigating Mechanisms of Action : Understanding how this compound interacts with biological macromolecules could reveal new pathways for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(1H-imidazol-5-yl)ethanol, and how can reaction parameters be optimized?

- Answer : The synthesis of imidazole derivatives often involves lithiation and oxidation steps. For example, a protocol for a structurally similar compound (2-(1-(N,N-dimethylsulfamoyl)-2-(3,3-diphenylpropyl)imidazol-5-yl)ethanol) involves dissolving precursors in THF, cooling to −60°C, adding n-butyllithium to generate a lithium salt, followed by oxygenation at 40°C. Post-reaction quenching with NH₄Cl and purification via chromatography or recrystallization is critical . Optimization may include adjusting stoichiometry, temperature gradients (e.g., slow warming to avoid side reactions), and solvent selection (e.g., ethers for stability). Yield improvements (>70%) are achievable by controlling oxygen flow rates during oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

- Answer :

- IR Spectroscopy : The hydroxyl (-OH) stretch (3200–3600 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹, C-H bending at ~700 cm⁻¹) are key markers .

- NMR : In DMSO-d₆, the ethanol side chain protons appear as a triplet (δ 3.5–3.7 ppm, CH₂OH) and a singlet (δ 4.8 ppm, OH). Imidazole protons (C2-H and C4-H) resonate as singlets between δ 7.0–7.5 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 153.09 (theoretical) with fragmentation patterns confirming the imidazole-ethanol backbone .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : Stability studies on analogs suggest degradation via oxidation of the ethanol side chain or imidazole ring hydrolysis. Store at −20°C in inert atmospheres (argon) to prevent oxidation. HPLC-UV (λ = 254 nm) with C18 columns can monitor degradation products, such as imidazole-5-carbaldehyde (retention time ~8.2 min) . Accelerated stability testing (40°C/75% RH for 30 days) reveals <5% degradation when protected from light .

Advanced Research Questions

Q. What computational approaches are suitable for modeling this compound’s electronic properties, and how do they align with experimental data?

- Answer : Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set accurately predicts molecular geometry and vibrational spectra. For example:

Q. How do structural modifications to the imidazole ring of this compound influence its biological activity?

- Answer : SAR studies on analogs (e.g., SB 505124, an ALK5 inhibitor) show that substituting the imidazole C4 position with hydrophobic groups (e.g., benzodioxolyl) enhances receptor binding. For this compound, introducing a methyl group at C2 increases metabolic stability (t₁/₂ from 2.1 to 4.3 hours in liver microsomes) but reduces solubility. In vitro assays (e.g., histamine H1/H4 receptor binding) require radioligand displacement protocols using [³H]-mepyramine .

Q. What challenges arise in resolving tautomeric forms or stereoisomers of this compound?

- Answer : The compound exists in equilibrium between 1H-imidazol-5-yl and 3H-imidazol-5-yl tautomers. X-ray crystallography (e.g., Cu-Kα radiation, 90 K) confirms the 1H tautomer dominance in solid state, with hydrogen bonding between ethanol-OH and imidazole-N (d = 2.8 Å). Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers if asymmetric centers are introduced .

Q. How does this compound interact with histamine receptors, and what assays validate these interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。